molecular formula C11H15ClFNO2S B2413568 7-(2-Fluorophenyl)-1,4-thiazepane 1,1-dioxide hydrochloride CAS No. 2097936-37-1

7-(2-Fluorophenyl)-1,4-thiazepane 1,1-dioxide hydrochloride

Cat. No.: B2413568
CAS No.: 2097936-37-1
M. Wt: 279.75
InChI Key: XDKOVXUCYSSCRH-UHFFFAOYSA-N
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Description

7-(2-Fluorophenyl)-1,4-thiazepane 1,1-dioxide hydrochloride is a chemical compound that belongs to the class of thiazepane derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a thiazepane ring, which is further modified by the inclusion of a dioxide group and a hydrochloride salt. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Fluorophenyl)-1,4-thiazepane 1,1-dioxide hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-fluorobenzylamine with a suitable thioamide under acidic conditions to form the thiazepane ring. The introduction of the dioxide group can be achieved through oxidation reactions using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-(2-Fluorophenyl)-1,4-thiazepane 1,1-dioxide hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the thiazepane ring or the fluorophenyl group.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazepane derivatives with altered ring structures.

Scientific Research Applications

7-(2-Fluorophenyl)-1,4-thiazepane 1,1-dioxide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(2-Fluorophenyl)-1,4-thiazepane 1,1-dioxide hydrochloride involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, while the thiazepane ring may contribute to its overall stability and bioactivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 7-(2-Chlorophenyl)-1,4-thiazepane 1,1-dioxide hydrochloride
  • 7-(2-Bromophenyl)-1,4-thiazepane 1,1-dioxide hydrochloride
  • 7-(2-Methylphenyl)-1,4-thiazepane 1,1-dioxide hydrochloride

Uniqueness

7-(2-Fluorophenyl)-1,4-thiazepane 1,1-dioxide hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making this derivative particularly interesting for medicinal chemistry applications.

Properties

IUPAC Name

7-(2-fluorophenyl)-1,4-thiazepane 1,1-dioxide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2S.ClH/c12-10-4-2-1-3-9(10)11-5-6-13-7-8-16(11,14)15;/h1-4,11,13H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDKOVXUCYSSCRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCS(=O)(=O)C1C2=CC=CC=C2F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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